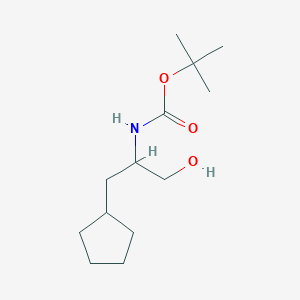
叔丁基 N-(1-环戊基-3-羟基丙-2-基)氨基甲酸酯
概述
描述
tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.
科学研究应用
tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
作用机制
Target of Action
They can act on a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Carbamates typically exert their effects by forming a covalent bond with their target, often an enzyme. This can inhibit the enzyme’s activity, leading to downstream effects .
Biochemical Pathways
Without specific information about this compound’s targets, it’s difficult to say which biochemical pathways it might affect. Carbamates can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Carbamates are generally well absorbed and can be distributed throughout the body. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .
生化分析
Biochemical Properties
Tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form classical intermolecular hydrogen bonds with amide hydrogen atoms and carbonyl oxygen atoms of neighboring molecules . These interactions contribute to the stability and functionality of the compound in biochemical processes.
Cellular Effects
Tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and interact with cellular proteins plays a crucial role in modulating these cellular processes .
Molecular Mechanism
The molecular mechanism of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate involves its binding interactions with biomolecules. The compound forms classical intermolecular hydrogen bonds, which contribute to the stabilization of its crystal packing . These interactions are essential for its enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its effects may vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the appropriate dosage to achieve the desired outcomes without causing harm .
Transport and Distribution
The transport and distribution of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate within cells and tissues are essential for its functionality. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s effectiveness in different cellular environments .
Subcellular Localization
Tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding these localization mechanisms is crucial for optimizing the compound’s use in biochemical research .
准备方法
The synthesis of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and cyclopentyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
化学反应分析
tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
相似化合物的比较
tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(benzyloxy)carbamate: This compound has a similar structure but contains a benzyloxy group instead of a cyclopentyl group.
tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate: This compound has a more complex cyclic structure compared to tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate.
The uniqueness of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate lies in its specific cyclopentyl and hydroxypropan-2-yl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEBLWDLKHDYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454913-95-1 | |
| Record name | tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)
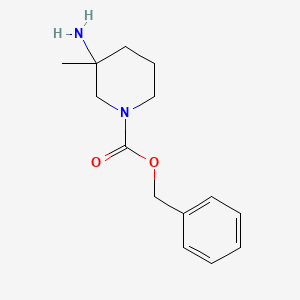
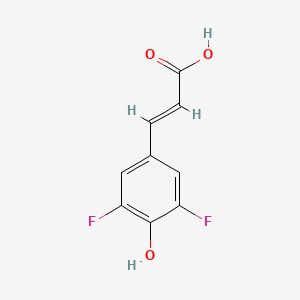
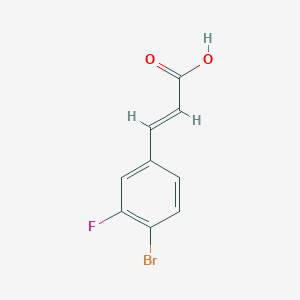
![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)


![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)
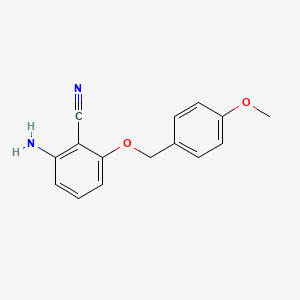
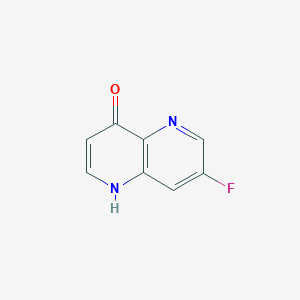
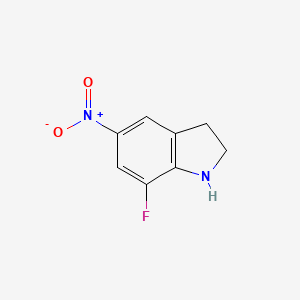
![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)
